molecular formula C12H18O2 B045787 1-Adamantaneacetic acid CAS No. 4942-47-6

1-Adamantaneacetic acid

Cat. No. B045787
CAS RN: 4942-47-6
M. Wt: 194.27 g/mol
InChI Key: AOTQGWFNFTVXNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Adamantaneacetic acid and related derivatives involves various chemical routes and methods. Hydrothermal synthesis has been utilized to create metal(II) complexes with 1-Adamantaneacetic acid, demonstrating the compound's ability to form intricate structures such as infinite 1D chains and octahedral coordination with metal atoms. These complexes are characterized by their diverse coordination modes and supramolecular structures formed through hydrogen bonding (Geng et al., 2009). Additionally, novel adamantane-containing β-amino acids have been synthesized, showcasing the versatility of 1-Adamantaneacetic acid in medicinal chemistry (Peroković et al., 2012).

Molecular Structure Analysis

The molecular recognition capabilities of 1-Adamantaneacetic acid derivatives have been demonstrated through the synthesis and crystal structure analysis of complexes. These studies reveal the compound's adaptability in forming one-dimensional motifs with various assembling partners, indicating the structural versatility of 1-Adamantaneacetic acid derivatives (Karle et al., 1997).

Chemical Reactions and Properties

1-Adamantaneacetic acid participates in a range of chemical reactions, leading to the formation of diverse derivatives. For instance, the self-acylation of 1-Adamantaneacetic acid in trifluoroacetic anhydride has been explored, resulting in the synthesis of novel compounds like 2,4-bis(1-adamantyl)acetoacetic acid. This process illustrates the reactivity and potential for functionalization of 1-Adamantaneacetic acid (Kovalev et al., 2010).

Physical Properties Analysis

The physical properties of 1-Adamantaneacetic acid and its derivatives, such as crystal structures and luminescence, have been characterized. Studies on uranyl and uranyl-3d block cation complexes with 1,3-adamantanedicarboxylate reveal the influence of counterions, solvents, and flexibility differences on the physical properties of these compounds, including crystal structures and fluorescent properties (Thuéry et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-Adamantaneacetic acid, such as its ability to form complexes and participate in various chemical reactions, highlight its chemical versatility. The synthesis of quaternary ammonium surfactants containing adamantane from 1-adamantanecarboxylic acid showcases the compound's utility in developing surfactants with lower critical micelle concentration (CMC) values, indicating its significant chemical potential (Guo et al., 2012).

Scientific Research Applications

  • Antitumor Activity : Adamantane acid esters with alkoxyaryl alcohols exhibit antitumor activity. They can cause complete depolymerization of tumor cell microtubule networks, which suggests potential for further structural optimization in cancer treatment (Zefirov et al., 2017).

  • Detection of Zinc(II) Ions : The 8-aminoquinolino-beta-cyclodextrin/1-adamantaneacetic acid system is effective in detecting zinc(II) ions in water. This makes it an efficient supramolecular fluorescence sensor for this metal ion (Chen, Han, & Liu, 2007).

  • Antibacterial Applications : The 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses the growth of Gram-positive bacteria. This suggests potential applications in extending shelf life in food packaging materials and food foils (Doležálková et al., 2012).

  • One-Dimensional Motif Creation : 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane is a versatile molecule that can create persistent one-dimensional motifs, adapting to the requirements of its assembling partners (Karle, Ranganathan, & Haridas, 1997).

  • Neurodegenerative Disease Treatment : 1-fluoro- and 1-phosphonic acid adamantane derivatives show greater pharmacological potential against Alzheimer's and Parkinson's diseases than well-known drugs like amantadine and memantine (Dembitsky, Gloriozova, & Poroikov, 2020).

  • Chelation Applications : DOTA-mono-adamantan-1-ylamide is a novel chelator of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) functionalized by adamantane, with potential applications in various fields (Wan et al., 2015).

  • Oxidation Processes : Efficient oxidation of adamantanes to yield 1-adamantyl trifluoroacetates and adamantanols is possible with sodium nitrite as a catalyst in trifluoroacetic acid (Onomura et al., 2006).

  • Complexation and Catalysis : Cycloamylose can complex with adamantane derivatives, potentially serving as a therapeutic sequestering agent for these compounds. Additionally, cyclodextrins can accelerate the hydrolysis of p-nitrophenyl 1-adamantaneacetate, showing specificity as enzyme models (Gelb, Schwartz, & Laufer, 1983; Komiyama & Inoue, 1980).

  • Antiviral Activity : α-(3-R-1-adamantyl)sulfoacetic acids and their derivatives, synthesized in one-pot procedures, show anti-HSV activity, suggesting potential in antiviral therapies (Shmailov et al., 2012).

  • Anti-Tuberculosis Agents : 2-(adamantylmethyl)benzimidazoles and imidazolines exhibit significant circulatory and tuberculostatic activity, offering potential as anti-tuberculosis agents (Kuźmierkiewicz et al., 1986).

  • Solar Cell Efficiency : The ADAA-modified perovskite solar cell achieves high efficiency and maintains a significant portion of its initial efficiency after extensive aging, demonstrating its potential in the field of renewable energy (Zhou et al., 2022).

Safety And Hazards

1-Adamantaneacetic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The adamantane moiety, including 1-Adamantaneacetic acid, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives . The results reported here encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

2-(1-adamantyl)acetic acid
Source PubChem
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InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
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DSSTOX Substance ID

DTXSID90197791
Record name Tricyclo(3.3.1.13,7)dec-1-ylacetic acid
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Molecular Weight

194.27 g/mol
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Physical Description

White solid; [Alfa Aesar MSDS]
Record name 1-Adamantaneacetic acid
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Product Name

1-Adamantaneacetic acid

CAS RN

4942-47-6
Record name 1-Adamantaneacetic acid
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Record name Tricyclo(3.3.1.13,7)dec-1-ylacetic acid
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Synthesis routes and methods

Procedure details

One of the 3 parts of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom obtained in Example 9 is treated for 90 minutes with 5 ml of a trifluoroacetic acid/distilled water mixture (95/5 by volume). The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water are then added to the medium. The suspension obtained is frozen to -80° C. and then lyophilized (96 hours). The product is dissolved in 1 ml of dimethylformamide containing 0.0625 ml of diisopropylethylamine (0.36 mmol). 50 μl (50 μmol) of a solution of 1-adamantylacetic acid chloride (obtained by reaction of 38.8 mg (200 μmol) of 1-adamantylacetic acid with 17.2 μl (200 μmol) of oxalyl chloride in 200 μl of dichloromethane in the presence of a drop of dimethylformamide for 15 minutes at a temperature in the region of 20° C.) are then added to the peptide solution and the reaction is carried out at a temperature in the region of 20° C. for 1 hour. The solvent is then removed by virtue of a Speed Vac (Savant) centrifugal evaporator equipped with a vane pump for 18 hours at a temperature in the region of 20° C. The residue is dissolved in 2 ml of a dichloromethane/methanol mixture (1/1 by volume) and then 100 mg of 10% palladium-on-charcoal and 100 mg of ammonium formate are added. The reaction is carried out for 150 minutes with periodic stirring to a vortex. The reaction medium is filtered on a 0.45 μm Millex HV filter (Millipore) and the filter washed with 5 ml of methanol. The solvent is then evaporated under reduced pressure (2.6 kPa, 45° C., 30 minutes). The product is finally purified by high performance liquid chromatography on a 100 Å C18 column (250×10 mm, Bio-Rad), elution being carried out with a gradient from 15 to 40% of acetonitrile containing 0.07% of trifluoroacetic acid (by volume) in water containing 0.07% of trifluoroacetic acid (by volume) at a flow rate of 6 ml/minute, over 30 minutes, and then lyophilized. 2.9 mg of the ditrifluoroacetate of the compound of formula (I) in which R1 --(R2)m --(R3)n --(R4)p represents 1-adamantylacetyl-Arg-Arg-Pro-, R, R5 and R6 represent hydroxyl radicals and R7 represents a hydrogen atom are thus obtained in the form of a white powder [Mass spectrum on Sciex API III, in ESMS (Electrospray Mass Spectrometry): M/z=601.6 (M+2H)2+ ].
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200 μL
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Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
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5 mL
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0.36 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
340
Citations
T MIURA, K SHIBATA, T SAWAYA… - Chemical and …, 1982 - jstage.jst.go.jp
Oxygenation reactions of adamantanes with ferrous iron-molecular oxygen in phosphate buffer were investigated and the structures of the products were elucidated. In the reaction of …
Number of citations: 12 www.jstage.jst.go.jp
JL Adcock, H Luo, SS Zuberi - The Journal of Organic Chemistry, 1992 - ACS Publications
… 1-Adamantaneacetic acid (Aldrich Chemical) was converted to its ester via a conventional esterification method. The fluorinated products were manipulated on a vacuum line; some …
Number of citations: 15 pubs.acs.org
X Geng, L Kong, J Zheng, Y Feng… - Chinese Journal of …, 2009 - Wiley Online Library
… However, 1-adamantaneacetic acid (HL) has not been reported in … constructed by 1-adamantaneacetic acid, [Zn2L4]n … for complex 1 by use of 1-adamantaneacetic acid (0.194 g, 1.0 …
Number of citations: 0 onlinelibrary.wiley.com
VV Pozdnyakov, IK Moiseev - Russian journal of organic chemistry, 2003 - Springer
… 70% of ketone I and 30% of 3-acetyl-1-adamantaneacetic acid (VII). The reaction of IV with 1,1,2-trichloroethylene afforded 3-acetyla-chloro-1-adamantaneacetic acid (VIII) (Scheme 2). …
Number of citations: 3 link.springer.com
Y Chen, KY Han, Y Liu - Bioorganic & medicinal chemistry, 2007 - Elsevier
… Herein, we wish to report a supramolecular system formed by 8-aminoquinolino-β-CD (1) and 1-adamantaneacetic acid (ADA). This system provides a unique fluorescence response to …
Number of citations: 63 www.sciencedirect.com
O Labudda-Dawidowska, TH Wierzba… - Journal of medicinal …, 2005 - ACS Publications
… In the next three peptides we combined these changes with acylation of the N-terminus with 1-adamantaneacetic acid (Aaa), which previously was demonstrated to improve antagonistic …
Number of citations: 20 pubs.acs.org
E Konieczna, M Czaja, B Lammek… - Collection of …, 1993 - cccc.uochb.cas.cz
… Six new analogs of arginine-vasopressin, four of them substituted in position 2 with ß-thienylalanine, and two prolonged on the N-terminus by acylation with 1-adamantaneacetic acid, …
Number of citations: 1 cccc.uochb.cas.cz
PV Sklyuev, YP Zarubin, PP Purygin… - Вестник Самарского …, 2013 - journals.ssau.ru
The methods of synthesis of imidazolides of 1-adamantanacetic acid were designed. The relation of hydrolytic stability and structure was studied in theory. The way of synthesis process …
Number of citations: 2 journals.ssau.ru
A Kuzuya, T Ohnishi, T Wasano, S Nagaoka… - Bioconjugate …, 2009 - ACS Publications
… were hybridized with cDNA conjugates bearing 1-adamantaneacetic acid at the 3′ ends, … interactions between β-CyD and 1-adamantaneacetic acid or dansyl-glycine are roughly as …
Number of citations: 32 pubs.acs.org
O Labudda, T Wierzba, D Sobolewski… - Journal of Peptide …, 2006 - Wiley Online Library
… Apc substitution was combined with acylation of the N-terminus with 1-adamantaneacetic acid (Aaa). The activity of four new analogues was assayed in isolated rat uterus and in rat …
Number of citations: 15 onlinelibrary.wiley.com

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